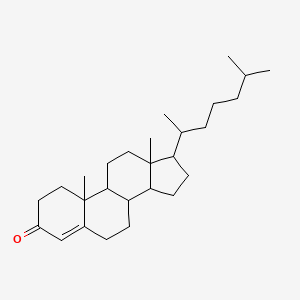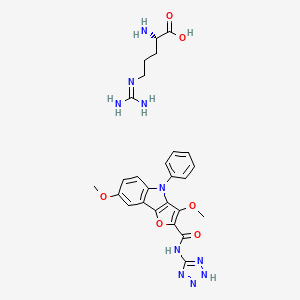
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du CI-922 implique la réaction de l'acide 3,7-diméthoxy-4-phényl-4H-furo[3,2-b]indole-2-carboxylique avec la 1H-tétrazole-5-amine en présence d'un agent de couplage. Les conditions réactionnelles comprennent généralement l'utilisation d'un solvant tel que le diméthylformamide et d'une base telle que la triéthylamine. Le produit est ensuite purifié par recristallisation .
Les méthodes de production industrielle du CI-922 ne sont pas largement documentées, mais la synthèse impliquerait probablement des étapes similaires avec une optimisation pour la production à grande échelle, y compris l'utilisation de réacteurs automatisés et de procédés en flux continu pour garantir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Le CI-922 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le CI-922 peut être oxydé dans des conditions spécifiques, bien que les études détaillées sur ses produits d'oxydation soient limitées.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs courants, conduisant à la formation de divers dérivés réduits.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des réactifs de substitution comme les halogènes et les agents alkylants. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de recherche scientifique
Le CI-922 a été largement étudié pour ses propriétés antiallergiques. C'est un inhibiteur puissant de la formation d'acide 5-hydroxyeicosatétraénoïque et de leucotriène B4 dans les leucocytes humains, ce qui en fait un composé précieux dans l'étude des réactions allergiques et de l'inflammation . De plus, le CI-922 a montré un potentiel dans la protection du myocarde ischémique reperfusé en inhibant l'activation des neutrophiles, suggérant son utilisation dans la recherche cardiovasculaire .
Dans le domaine de la chimie, le CI-922 sert de composé modèle pour étudier la synthèse et la réactivité des dérivés du furoindole. En biologie et en médecine, son rôle d'inhibiteur de l'activation des leucocytes en fait un candidat pour le développement de nouveaux médicaments antiallergiques et anti-inflammatoires. Les applications industrielles peuvent inclure son utilisation dans le développement de produits pharmaceutiques ciblant les conditions allergiques et inflammatoires.
Mécanisme d'action
Le CI-922 exerce ses effets en inhibant la voie de la 5-lipoxygénase, qui est impliquée dans le métabolisme de l'acide arachidonique en leucotriènes. Les leucotriènes sont des médiateurs des réactions d'hypersensibilité immédiate et de l'inflammation. En inhibant cette voie, le CI-922 réduit la formation de leucotriènes pro-inflammatoires, exerçant ainsi ses effets antiallergiques et anti-inflammatoires .
Les cibles moléculaires du CI-922 comprennent la 5-lipoxygénase et d'autres enzymes impliquées dans la voie du métabolisme de l'acide arachidonique. L'inhibition de l'activation des leucocytes par le composé contribue en outre à ses propriétés anti-inflammatoires.
Applications De Recherche Scientifique
CI-922 has been extensively studied for its antiallergy properties. It is a potent inhibitor of 5-hydroxyeicosatetraenoic acid and leukotriene B4 formation in human leukocytes, making it a valuable compound in the study of allergic reactions and inflammation . Additionally, CI-922 has shown potential in protecting reperfused ischemic myocardium by inhibiting neutrophil activation, suggesting its use in cardiovascular research .
In the field of chemistry, CI-922 serves as a model compound for studying the synthesis and reactivity of furoindole derivatives. In biology and medicine, its role as an inhibitor of leukocyte activation makes it a candidate for developing new antiallergy and anti-inflammatory drugs. Industrial applications may include its use in the development of pharmaceuticals targeting allergic and inflammatory conditions.
Mécanisme D'action
CI-922 exerts its effects by inhibiting the 5-lipoxygenase pathway, which is involved in the metabolism of arachidonic acid to leukotrienes. Leukotrienes are mediators of immediate hypersensitivity reactions and inflammation. By inhibiting this pathway, CI-922 reduces the formation of pro-inflammatory leukotrienes, thereby exerting its antiallergy and anti-inflammatory effects .
The molecular targets of CI-922 include 5-lipoxygenase and other enzymes involved in the arachidonic acid metabolism pathway. The compound’s inhibition of leukocyte activation further contributes to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Le CI-922 est unique dans son inhibition sélective de la formation d'acide 5-hydroxyeicosatétraénoïque et de leucotriène B4. Les composés similaires comprennent :
Proxicromil : Un autre composé antiallergique, mais le CI-922 est environ quatre fois plus puissant.
Indométacine : Un médicament anti-inflammatoire non stéroïdien qui inhibe la cyclooxygénase, mais le CI-922 est plus sélectif pour la voie de la lipoxygénase.
Acide nordihydroguaiarétique : Un antioxydant naturel et un inhibiteur de la lipoxygénase, le CI-922 montrant une puissance similaire dans l'inhibition du leucotriène.
L'unicité du CI-922 réside dans sa forte puissance et sa sélectivité pour la voie de la 5-lipoxygénase, ce qui en fait un composé précieux pour l'étude et le traitement potentiel des conditions allergiques et inflammatoires.
Propriétés
Numéro CAS |
97958-08-2 |
|---|---|
Formule moléculaire |
C26H30N10O6 |
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3,7-dimethoxy-4-phenyl-N-(2H-tetrazol-5-yl)furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C20H16N6O4.C6H14N4O2/c1-28-12-8-9-14-13(10-12)16-15(26(14)11-6-4-3-5-7-11)17(29-2)18(30-16)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h3-10H,1-2H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
Clé InChI |
OLFPNWJCEUTPNJ-VWMHFEHESA-N |
SMILES |
COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(CC(C(=O)O)N)CN=C(N)N |
SMILES isomérique |
COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(CC(C(=O)O)N)CN=C(N)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3,7-dimethoxy-4-phenyl-N-(1H-tetrazol-5-yl)-4H-furo-(3,2-b)-indole-2-carboxamide 1-arginate CI 922 CI-922 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


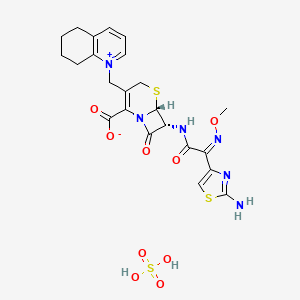
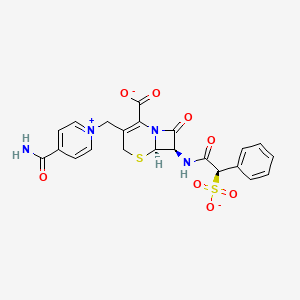


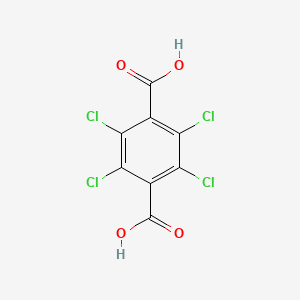
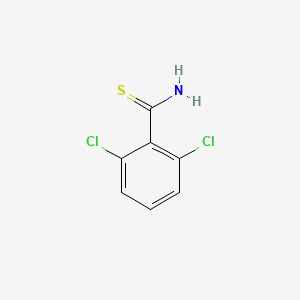

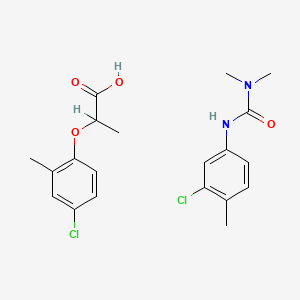

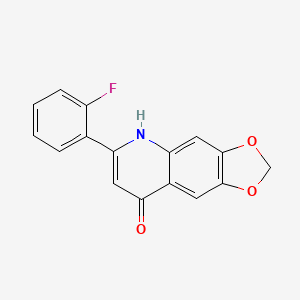

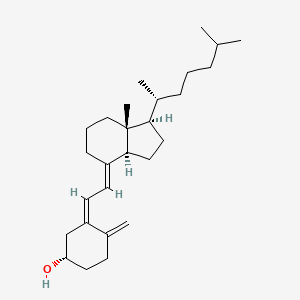
![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)
